4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
Brand Name: Vulcanchem
CAS No.: 1249853-85-7
VCID: VC2556616
InChI: InChI=1S/C12H10ClN3/c13-11-9-2-1-3-10(9)15-12(16-11)8-4-6-14-7-5-8/h4-7H,1-3H2
SMILES: C1CC2=C(C1)N=C(N=C2Cl)C3=CC=NC=C3
Molecular Formula: C12H10ClN3
Molecular Weight: 231.68 g/mol

4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine

CAS No.: 1249853-85-7

Cat. No.: VC2556616

Molecular Formula: C12H10ClN3

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine - 1249853-85-7

Specification

CAS No. 1249853-85-7
Molecular Formula C12H10ClN3
Molecular Weight 231.68 g/mol
IUPAC Name 4-chloro-2-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChI InChI=1S/C12H10ClN3/c13-11-9-2-1-3-10(9)15-12(16-11)8-4-6-14-7-5-8/h4-7H,1-3H2
Standard InChI Key XIGLFRAOBNYSAT-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=C(N=C2Cl)C3=CC=NC=C3
Canonical SMILES C1CC2=C(C1)N=C(N=C2Cl)C3=CC=NC=C3

Introduction

Chemical Structure and Identification

4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine is characterized by a complex heterocyclic structure that combines multiple aromatic and non-aromatic ring systems. The compound consists of a pyridine ring attached at position 4 to a cyclopenta[d]pyrimidine scaffold that contains a chlorine atom at position 4. This structural arrangement contributes to its unique chemical behavior and potential biological interactions.

Basic Identification Parameters

The compound is scientifically identified through several standardized parameters that allow for its precise recognition in chemical databases and literature:

ParameterValue
CAS Number1249853-85-7
Molecular FormulaC12H10ClN3
Molecular Weight231.68 g/mol
IUPAC Name4-chloro-2-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChIInChI=1S/C12H10ClN3/c13-11-9-2-1-3-10(9)15-12(16-11)8-4-6-14-7-5-8/h4-7H,1-3H2
Standard InChIKeyXIGLFRAOBNYSAT-UHFFFAOYSA-N
SMILES NotationC1CC2=C(C1)N=C(N=C2Cl)C3=CC=NC=C3
PubChem Compound ID50988839

The molecular structure features three nitrogen atoms that contribute to its potential for hydrogen bonding and metal coordination, which are critical factors in determining its biological activity and chemical reactivity.

Structural Features

The structural architecture of 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine can be divided into three key components:

  • A pyridine ring with nitrogen at position 1

  • A cyclopentane-fused pyrimidine (cyclopenta[d]pyrimidine) core structure

  • A chlorine atom substituent at position 4 of the pyrimidine ring

The cyclopentane ring in the structure exists in a non-aromatic form (indicated by 5H,6H,7H in the nomenclature), which introduces conformational flexibility to the molecule. This flexibility may influence its ability to interact with biological targets through induced-fit mechanisms. The chlorine atom at position 4 of the pyrimidine ring provides a potential site for nucleophilic substitution reactions, allowing for structural modifications that can enhance or alter the compound's properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine is essential for designing effective synthesis routes and predicting its behavior in various chemical and biological environments.

Physical PropertyPredicted Value/Description
Physical AppearancePowder
SolubilityLikely soluble in organic solvents such as DMSO, methanol, and chloroform; limited solubility in water
Melting PointNot explicitly reported in available literature
Storage ConditionsRoom temperature (RT)
Purity in Commercial SamplesTypically 95% or higher

The compound's heterocyclic nature, with multiple nitrogen atoms and a chlorine substituent, contributes to its polarity and potential for intermolecular interactions, which in turn influence its solubility profile and crystallization behavior.

Chemical Reactivity

The chemical reactivity of 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine is largely determined by the functional groups present in its structure:

  • The chlorine at position 4 of the pyrimidine ring represents a reactive site for nucleophilic substitution reactions, potentially allowing for the introduction of various functional groups.

  • The nitrogen atoms in both the pyridine and pyrimidine rings can participate in coordination chemistry with metal ions and act as hydrogen bond acceptors.

  • The cyclopentane portion provides sites for potential functionalization through C-H activation or other methods.

When comparing to structurally similar compounds, the reactivity profile of 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine likely resembles that of other chlorinated pyrimidines, which are known to undergo substitution reactions with various nucleophiles including amines, thiols, and alkoxides.

Structural Analogs and Comparative Analysis

4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine belongs to a family of heterocyclic compounds with varying substitution patterns. Understanding its relationship to structural analogs provides valuable insights into structure-activity relationships and potential modifications for optimizing desired properties.

Positional Isomers

Several positional isomers of the target compound differ in the attachment point of the pyridine ring to the cyclopenta[d]pyrimidine scaffold:

CompoundStructural DifferenceCAS Number
3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridinePyridine attached at position 3 instead of position 4Not specified in search results
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridinePyridine attached at position 2 instead of position 41249226-04-7

These positional isomers likely exhibit subtly different physical properties, chemical reactivities, and biological activities due to the altered spatial arrangement of the pyridine nitrogen relative to the cyclopenta[d]pyrimidine core .

Related Heterocyclic Compounds

Other structurally related compounds share similar structural features but contain different substituents or modified ring systems:

CompoundStructural RelationshipNotable Properties
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineLacks pyridine substituent, contains methyl group insteadSimpler synthetic precursor
4-Chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidineContains chloromethyl group instead of pyridineReactive alkylating agent
4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineContains cyclopropyl group instead of pyridineIncreased lipophilicity

These structural variations provide opportunities for systematic exploration of structure-activity relationships and may guide the development of compounds with optimized properties for specific applications .

Hazard TypeClassificationWarning Symbols
Health HazardsH302, H315, H319, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)GHS07 (Exclamation mark)
Signal WordWarning-

Research Challenges and Future Directions

Research on 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine and related compounds faces several challenges and opportunities for future investigation.

Current Challenges

  • Limited published data: There appears to be relatively limited published research specifically on 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine, suggesting opportunities for more comprehensive characterization.

  • Synthesis optimization: Developing efficient, high-yielding synthetic routes with minimal environmental impact remains a challenge.

  • Structure-activity relationship elucidation: More systematic studies correlating structural modifications with biological activity are needed.

Future Research Directions

Promising areas for future research include:

  • Exploration of nucleophilic substitution reactions at the chlorine position to generate libraries of derivatives with diverse properties.

  • Computational studies to predict binding interactions with biological targets and guide rational design of optimized compounds.

  • Investigation of metal complexation properties for potential applications in catalysis or materials science.

  • Systematic biological activity screening to identify promising therapeutic applications.

  • Development of more sustainable synthetic approaches using green chemistry principles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator